2,3-Diphenyl-5-(p-diphenyl)tetrazolium chloride
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Overview
Description
2,3-Diphenyl-5-(p-diphenyl)tetrazolium chloride is a chemical compound known for its applications in various scientific fields. It is a tetrazolium salt, which is often used as a redox indicator in biochemical experiments. The compound is characterized by its ability to undergo reduction to form colored formazans, making it useful in assays that measure cellular respiration and viability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-5-(p-diphenyl)tetrazolium chloride typically involves the reaction of appropriate phenyl-substituted hydrazines with nitrous acid to form the corresponding diazonium salts. These diazonium salts are then reacted with sodium azide to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity. The use of phase-transfer catalysts can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-5-(p-diphenyl)tetrazolium chloride undergoes several types of chemical reactions, including:
Reduction: The compound is reduced to form colored formazans, which are used as indicators in various assays.
Oxidation: It can be oxidized under specific conditions, although this is less common.
Substitution: The tetrazolium ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines and thiols can react with the tetrazolium ring under mild conditions.
Major Products Formed
Scientific Research Applications
2,3-Diphenyl-5-(p-diphenyl)tetrazolium chloride has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects through a redox mechanism. In its oxidized form, it is colorless, but upon reduction by cellular dehydrogenases, it forms a colored formazan. This color change is indicative of metabolic activity and is used to measure cell viability and respiration . The molecular targets involved in this process are primarily the enzymes that participate in cellular respiration .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Triphenyl-2H-tetrazolium chloride: Another tetrazolium salt used as a redox indicator.
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT): Commonly used in cell viability assays.
5-Cyano-2,3-di-(p-tolyl)tetrazolium chloride (CTC): Used for viability assays of eukaryotic cells and bacteria.
Uniqueness
2,3-Diphenyl-5-(p-diphenyl)tetrazolium chloride is unique due to its specific structure, which allows it to form highly colored formazans upon reduction. This property makes it particularly useful in assays that require a clear and distinct color change to indicate metabolic activity .
Properties
Molecular Formula |
C25H19ClN4 |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
2,3-diphenyl-5-(4-phenylphenyl)tetrazol-2-ium;chloride |
InChI |
InChI=1S/C25H19N4.ClH/c1-4-10-20(11-5-1)21-16-18-22(19-17-21)25-26-28(23-12-6-2-7-13-23)29(27-25)24-14-8-3-9-15-24;/h1-19H;1H/q+1;/p-1 |
InChI Key |
JVLIEOLHVQANNP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN([N+](=N3)C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Origin of Product |
United States |
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